molecular formula C9H12N2O B1493233 (1-Aminoindolin-4-yl)methanol CAS No. 2097984-61-5

(1-Aminoindolin-4-yl)methanol

Cat. No.: B1493233
CAS No.: 2097984-61-5
M. Wt: 164.2 g/mol
InChI Key: JECRXOHSJDFEKS-UHFFFAOYSA-N
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Description

(1-Aminoindolin-4-yl)methanol is an indoline derivative featuring an amino group (-NH₂) at the 1-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the indoline scaffold. The amino and alcohol groups confer both nucleophilic and hydrogen-bonding capabilities, enabling diverse reactivity in organic synthesis .

Properties

IUPAC Name

(1-amino-2,3-dihydroindol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-11-5-4-8-7(6-12)2-1-3-9(8)11/h1-3,12H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECRXOHSJDFEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC(=C21)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2-Indoline Derivatives

A widely applied method for introducing the amino substituent at the nitrogen involves reductive amination of indoline derivatives with aldehydes. The general procedure includes:

  • Dissolving the 2-indoline derivative in a dichloromethane/acetic acid mixture.
  • Adding the appropriate aldehyde to form an iminium intermediate.
  • Reducing the iminium intermediate with sodium triacetoxyborohydride under reflux.
  • Work-up with aqueous base, extraction, drying, and purification by column chromatography.

This method yields amino-substituted indoline derivatives in moderate to good yields (typically 55-80%) and is applicable to various aldehydes to introduce different substituents at the nitrogen.

Example Reaction Conditions:

Step Reagents/Conditions
Dissolution DCM/CH3COOH (5:1 v/v), room temperature
Aldehyde addition 0.2 mmol aldehyde added to 0.1 mmol indoline
Heating Reflux for 1.5 hours
Reduction Sodium triacetoxyborohydride, reflux 3–5 h
Work-up NaOH (1N), extraction, drying over Na2SO4
Purification Column chromatography (n-hexane/ethyl acetate)

This reductive amination approach is a cornerstone in synthesizing (1-aminoindolin-4-yl)methanol analogues, allowing for the introduction of the amino group at N-1 while retaining other functional groups.

Functionalization via Amination of Indolin-2-ones

Another approach involves the amination of 3-substituted indolin-2-ones using catalytic systems such as tetrabutylammonium iodide (TBAI) with tert-butyl hydroperoxide (TBHP) as an oxidant. This method enables the direct introduction of amino groups onto the indolinone core, which can subsequently be reduced or modified to yield the aminoindolinylmethanol structure.

General Procedure:

  • Mix 3-substituted indolin-2-one with TBAI (10 mol%) and benzophenone imine in the presence of TBHP.
  • Stir at 70 °C for 12 hours.
  • Quench with saturated sodium thiosulfate solution.
  • Extract with ethyl acetate, dry, and evaporate.
  • The residue is dissolved in methanol for further transformations.

This method provides a route to aminoindolinyl intermediates with yields typically ranging from 58% to 84% depending on substituents and conditions.

Use of Protective Groups and Carbamate Intermediates

Protective groups such as methoxymethyl (MOM) or tert-butoxycarbonyl (Boc) are employed to protect the amino group during multi-step syntheses. For example, the N-Boc protection of indoline derivatives allows selective functionalization at other positions without interference from the free amine.

Carbamic chloride intermediates can be prepared by reacting indoline derivatives with triphosgene, which then react with amines to form urea derivatives. This approach is useful for further derivatization but can also be adapted to prepare amino-substituted indoline methanol derivatives.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Notes
Reductive Amination Aldehyde, NaBH(OAc)3, DCM/AcOH, reflux 55–80 Versatile, mild conditions, widely applicable
Amination of Indolin-2-ones TBAI (10 mol%), TBHP, benzophenone imine, 70 °C, 12 h 58–84 Direct amination, oxidative conditions
Carbamate/Protective Group Strategy Triphosgene, amines, Boc protection 70–90 Enables selective functionalization

Detailed Research Findings and Data

Yields and Purity

  • Reductive amination yields for indoline derivatives range from 55% to 78% depending on aldehyde used.
  • Amination of 3-substituted indolin-2-ones reported yields up to 84% for aminoindolinyl compounds.
  • Protective group strategies with carbamic chloride intermediates yield urea derivatives in 72-78% yields, demonstrating high efficiency.

Reaction Conditions Impact

  • Reaction temperature and time are critical; reductive amination requires reflux for several hours to ensure complete conversion.
  • Use of mild acids (acetic acid) facilitates iminium formation without decomposing sensitive groups.
  • Oxidative amination requires controlled addition of TBHP to avoid overoxidation.

Purification Techniques

  • Column chromatography using n-hexane/ethyl acetate mixtures is standard for isolating pure products.
  • Drying agents like sodium sulfate are used to remove residual water before concentration.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Aminoindolin-4-yl)methanol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest structural analogs include:

  • 4-(Hydroxymethyl)indoline-1-carboxamide: Replaces the amino group with a carboxamide, altering solubility and metabolic stability.
  • 4-(Chloromethyl)-1,2-dimethyl-5-nitro-1H-imidazole (): Shares a chloromethyl group but differs in core structure (imidazole vs. indoline), leading to distinct electronic properties and reactivity .
Table 1: Key Functional Group Differences
Compound Core Structure Position 1 Group Position 4 Group Key Reactivity
(1-Aminoindolin-4-yl)methanol Indoline -NH₂ -CH₂OH Nucleophilic substitution, hydrogen bonding
(1-Methylindolin-4-yl)methanol Indoline -CH₃ -CH₂OH Esterification, limited nucleophilicity
4-(Chloromethyl)-1,2-dimethyl-5-nitro-1H-imidazole Imidazole -CH₃, -NO₂ -CH₂Cl SN2 reactions, nitration stability

Physicochemical Properties

Table 2: Alcohol Group Properties in Related Compounds
Property This compound (Inferred) Methanol (Reference) 4-((1H-Imidazol-1-yl)methyl)-quinoline ()
Boiling Point (°C) ~250–300 (decomposes) 64.7 >300 (decomposition)
Water Solubility Moderate (polar groups) Miscible Low (bulky NMP solvent required)
Hydrogen Bond Acceptor Sites 3 (-NH₂, -OH, N-indoline) 1 (-OH) 2 (imidazole N, -OH)

Biological Activity

(1-Aminoindolin-4-yl)methanol is an organic compound classified as an indoline derivative, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of an amino group and a hydroxyl group on the indoline ring structure, which contributes to its unique chemical reactivity and biological activity compared to other indoline derivatives. The synthesis typically involves reduction or amination reactions, utilizing various reagents such as hydrogen gas with palladium catalysts or ammonia in the presence of suitable catalysts .

The biological activity of this compound largely depends on its interaction with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes, affecting metabolic pathways and cellular functions.
  • Receptor Interaction : It could interact with receptors, modulating signaling pathways that influence physiological responses.
  • Oxidative Stress Modulation : Its structure suggests potential antioxidant properties, which could help mitigate oxidative stress in cells.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Properties : Studies have shown that indoline derivatives can act as dual inhibitors for lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), demonstrating significant anti-inflammatory effects in vitro and in vivo .
  • Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Antioxidant Effects : The compound's structural features may confer antioxidant capabilities, contributing to cellular protection against oxidative damage.

Data Table: Summary of Biological Activities

Biological ActivityEvidenceReference
Anti-inflammatoryInhibition of 5-LOX/sEH
AntimicrobialActivity against pathogenic microorganisms
AntioxidantPotential to reduce oxidative stress

Case Studies and Research Findings

Several studies have investigated the biological activities of related indoline compounds, providing insights into their therapeutic potential:

  • Indoline-Based Dual Inhibitors : A study focused on optimizing indoline derivatives as dual inhibitors for 5-LOX and sEH demonstrated promising anti-inflammatory effects. The research highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Properties : Research on various indole derivatives has shown significant antimicrobial effects against a range of pathogens, indicating that this compound may also exhibit similar properties. For instance, studies have identified effective minimum inhibitory concentrations (MICs) against specific bacterial strains .
  • Oxidative Stress Studies : Investigations into the antioxidant properties of indoline derivatives suggest that these compounds can effectively scavenge free radicals, offering protective effects against oxidative damage in cellular models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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